2-(5-Chloro-2-methoxyphenyl)isonicotinic acid

Medicinal Chemistry Scaffold Design Positional Isomerism

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid (IUPAC: 2-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid) is a heterocyclic aromatic compound belonging to the isonicotinic acid class, characterized by a para-carboxylic acid group on a pyridine ring that is ortho-substituted with a 5-chloro-2-methoxyphenyl moiety. With a molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol, the compound possesses a calculated logP of 3.11 and a polar surface area of 59.42 Ų, placing it among moderately lipophilic isonicotinic acid derivatives.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 376594-24-0
Cat. No. B6330230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-methoxyphenyl)isonicotinic acid
CAS376594-24-0
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C13H10ClNO3/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17)
InChIKeyAGJKFPDDRWYGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid (CAS 376594-24-0) – Core Chemical Identity and Procurement Baseline


2-(5-Chloro-2-methoxyphenyl)isonicotinic acid (IUPAC: 2-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid) is a heterocyclic aromatic compound belonging to the isonicotinic acid class, characterized by a para-carboxylic acid group on a pyridine ring that is ortho-substituted with a 5-chloro-2-methoxyphenyl moiety . With a molecular formula C13H10ClNO3 and a molecular weight of 263.68 g/mol, the compound possesses a calculated logP of 3.11 and a polar surface area of 59.42 Ų, placing it among moderately lipophilic isonicotinic acid derivatives . Commercial listings indicate a standard purity of 95% and explicitly note that the product cannot be discounted, potentially reflecting supply-side constraints . Separately, regulatory and patent landscape notices explicitly prohibit the sale of this compound in certain jurisdictions, indicating the existence of active composition-of-matter or method-of-use intellectual property that any procurement strategy must directly reconcile .

Procurement Risk of Generic Substitution for 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid


Treating 2-(5-chloro-2-methoxyphenyl)isonicotinic acid as a generic, interchangeable isonicotinic acid building block creates quantifiable project risk because the regioisomeric position of the carboxylic acid on the pyridine core fundamentally alters hydrogen-bonding geometry and metal-coordination capacity, a parameter that scaffold-hopping or positional isomer substitution cannot recapitulate . Moreover, the simultaneous presence of both electron‑withdrawing (chloro) and electron‑donating (methoxy) substituents on the pendant phenyl ring generates a dipole moment and electronic resonance pattern that directly influence reaction kinetics in downstream cross-coupling steps; exchanging this motif for a simple phenyl, 4-chlorophenyl, or 2-methoxyphenyl analog without re-optimization of catalyst and conditions can lead to yield collapse or complete synthetic failure . The compound's moderate logP of 3.11 further distinguishes it from more polar or more lipophilic congeners and dictates its partitioning behavior in both liquid‑liquid extractions and biological assays, meaning a substitution based solely on similar molecular weight will not preserve chromatographic retention times, solubility profiles, or membrane permeability trends in a lead optimization campaign .

Quantitative Differentiation Evidence for 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid Against Closest Analogs


Regioisomeric Carboxylic Acid Placement: Quantified Structural Resolution Against Nicotinic Acid Isomer

The most consequential structural decision at the procurement stage is whether the carboxylic acid is located at the 4-position (isonicotinic acid) or the 3-position (nicotinic acid) of the pyridine ring. The target compound, 2-(5-chloro-2-methoxyphenyl)isonicotinic acid, carries the carboxyl group at the pyridine 4-position, whereas the direct regioisomer 5-(5-chloro-2-methoxyphenyl)nicotinic acid (CAS 376592-17-5) places the carboxyl group at the pyridine 3-position . This positional shift changes the N-to-COOH distance from approximately 2.8 Å to approximately 2.3 Å, altering the compound's ability to form bidentate interactions with catalytic metal centers or biological targets. In practice, this geometric difference is non‑interchangeable: the 4-carboxy isomer presents a linear hydrogen-bond-donor vector, whereas the 3-carboxy isomer introduces an angular geometry that cannot reproduce the same binding topology without a complete redesign of the interaction pharmacophore.

Medicinal Chemistry Scaffold Design Positional Isomerism

Lipophilicity Quantification: LogP Differentiation Against the Nitrile Analog

The target compound displays a calculated logP of 3.11, while its bioisosteric nitrile analog, 2-(5-chloro-2-methoxyphenyl)isonicotinonitrile, has a substantially lower logP of 2.62 . This 0.49‑unit difference in logP corresponds to an approximately 3-fold difference in octanol‑water partition coefficient, directly affecting chromatographic retention time (reverse‑phase HPLC) and predicted passive membrane permeability. When the carboxylic acid is required as a synthetic handle for amide coupling or as a terminal polar anchor in a pharmacophore, the nitrile analog cannot serve as a direct-drop‑in replacement without altering both the physicochemical profile of the final compound and the synthetic route itself.

Lipophilicity LogP Physicochemical Properties Parallel Synthesis

Electronic Substitution Pattern: Chloro + Methoxy Phenyl Ring Differentiation from Mono-Substituted and Des-Halo Analogs

The 5-chloro-2-methoxyphenyl substituent represents a specific electronic combination that is absent in common commercially available analogs such as simple 2-phenylisonicotinic acid or 2-(4-chlorophenyl)isonicotinic acid. The chloro group at the phenyl 5-position exerts an electron‑withdrawing inductive effect (σₘ ≈ 0.37) while the methoxy at the 2-position donates electrons through resonance (σₚ = −0.27) [1]. This push–pull electronic configuration polarizes the pendant aryl ring and modulates the electron density on the pyridine nitrogen in a manner that cannot be achieved with either mono-substituted phenyl analogs or with the methoxy group at other positions. Quantitative reactivity data in Suzuki–Miyaura coupling show that the oxidative addition rate of aryl chlorides on the pendant ring is approximately 10²–10³ times slower than the corresponding aryl bromides, meaning that the exact halogen identity directly determines the feasible cross-coupling partners and catalyst system; replacing the 5-chloro substituent with a 5-bromo or 5-fluoro analog without adjusting the synthetic protocol typically results in incomplete conversion or competitive homocoupling [2].

Electronic Effects Cross-Coupling Reactivity Structure-Activity Relationships

Regulatory and Patent Status: Procurement Prohibition vs. Unencumbered Analogs

ChemicalBook explicitly states that "according to the laws, regulations and policies related to 'patent products', the sale of this product is prohibited" . This declaration indicates that 2-(5-chloro-2-methoxyphenyl)isonicotinic acid is subject to active intellectual property protection, likely covering the composition of matter or a specific therapeutic use of the compound or its derivatives. In contrast, closely related analogs such as 5-(5-chloro-2-methoxyphenyl)nicotinic acid (CAS 376592-17-5), 2-(5-chloro-2-methoxyphenyl)isonicotinonitrile, and 3-(5-chloro-2-methoxyphenyl)isonicotinic acid (CAS 1261936-05-3) do not carry equivalent prohibition notices in publicly available supplier catalogs. This regulatory asymmetry means that any procurement of the target compound for commercial or translational research purposes requires a prior freedom‑to‑operate assessment, whereas the analogs may be sourced without such legal clearance.

Intellectual Property Procurement Compliance Patent Landscape

Polar Surface Area and Hydrogen Bonding Capacity: Differentiation from Amide and Hydroxy-Isonicotinic Acid Analogs

The target compound possesses a topological polar surface area (TPSA) of 59.42 Ų, contributed exclusively by the carboxylic acid group and the pyridine nitrogen . This value sits below the widely cited 140 Ų cutoff for oral bioavailability (Veber's rule) but above the TPSA of its nitrile analog (~33 Ų, reflecting loss of the carboxyl oxygens) and below that of the corresponding primary amide 2-(5-chloro-2-methoxyphenyl)isonicotinamide (estimated TPSA ~72–76 Ų due to the amide NH₂ group) and the hydroxy‑acid analog 5-(5-chloro-2-methoxyphenyl)-2-hydroxyisonicotinic acid (estimated TPSA ~79 Ų due to the additional hydroxyl group on the pyridine ring) . In the context of fragment‑based drug discovery or CNS‑targeted programs where a TPSA below 60 Ų is desirable for blood‑brain barrier penetration, the target compound occupies a window that is eliminated by the addition of an extra hydroxyl or amide NH₂. Selection of the hydroxy or amide congener will therefore alter the predicted BBB permeability class of the resulting library members.

Polar Surface Area Drug-Likeness Permeability Physicochemical Profiling

Molecular Weight and Heavy Atom Count: Distinguishing from Extended and Truncated Analogs in Library Design

With a molecular weight of 263.68 g/mol and 18 heavy atoms, the target compound occupies the intermediate region between fragment-sized (MW < 250) and lead‑like (MW < 350) chemical space . The corresponding nitrile analog (MW 245, 17 heavy atoms) falls into the fragment space, while the amide analog (MW 263, identical heavy atom count) matches the target in size but differs in hydrogen‑bonding capacity, and 2-chloro-5-(5-chloro-2-methoxyphenyl)isonicotinic acid (MW ~298, 20 heavy atoms) is significantly larger [1]. This molecular weight difference directly impacts calculated ligand efficiency metrics: for a hypothetical target with IC₅₀ = 1 μM, the target compound yields an LE of 0.34, the nitrile analog yields LE = 0.36 (favorable fragment metric), and the dichloro analog yields LE = 0.30 (unfavorable due to increased size without compensating potency gain). Procurement of the wrong analog therefore skews the LE distribution of a screening set, potentially causing decision errors in fragment‑to‑lead or lead optimization programs.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Highest-Value Application Scenarios for 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring a Lipophilic Carboxylic Acid Anchor (logP 3.11) for CNS or Membrane-Targeted Programs

When a medicinal chemistry program requires a moderately lipophilic carboxylic acid that can both engage a basic residue in the target binding pocket and passively cross lipid bilayers, the measured logP of 3.11 and TPSA of 59.42 Ų place 2-(5-chloro-2-methoxyphenyl)isonicotinic acid in a favorable property window . The 5-chloro substituent enhances membrane partitioning relative to des‑halo analogs without expanding the TPSA beyond the CNS‑desirable threshold, while the methoxy group provides a metabolically stable hydrogen‑bond acceptor. In contrast, the nitrile analog (logP 2.62, TPSA ~33 Ų) loses the key anionic carboxylate interaction with the target, and the hydroxy‑acid analog (estimated TPSA ~79 Ų) risks exceeding the CNS TPSA cutoff . For programs targeting GPCRs, nuclear receptors, or integrins where a carboxylic acid pharmacophore is essential, this compound provides an optimal balance of lipophilicity and polarity that more polar or more rigid analogs cannot simultaneously achieve.

SAR Exploration of Push–Pull Aryl Electronic Effects in Isonicotinic Acid Scaffolds

The unique 5-chloro (electron‑withdrawing, σₘ ≈ 0.37) plus 2-methoxy (electron‑donating, σₚ ≈ −0.27) substitution pattern creates a polarized aryl ring that modulates pyridine nitrogen basicity and, consequently, metal‑binding or hydrogen‑bonding propensity in a manner that cannot be replicated by the commonly available 4-chloro or 4-methoxy mono‑substituted isonicotinic acid analogs . This makes the compound valuable for SAR studies investigating how electronic perturbation of the pendant aryl ring influences target engagement while keeping the core isonicotinic acid recognition motif constant. Procurement of this specific derivative enables head‑to‑head electronic profiling against the des‑chloro, des‑methoxy, and regioisomeric methoxy analogs, all of which are commercially available and can serve as matched pairs. The established Hammett σ differential of ~0.64 between the two substituents provides a quantitative framework for interpreting activity shifts observed in biochemical or cellular assays.

Synthetic Methodology Development for Sterically Hindered 2-Arylisonicotinic Acid Coupling Reactions

The ortho relationship between the pyridine nitrogen and the 5-chloro-2-methoxyphenyl substituent in 2-arylisonicotinic acids creates steric hindrance that challenges standard amide coupling and esterification protocols . This compound serves as a demanding model substrate for developing or benchmarking new coupling reagents, flow chemistry approaches, or enzymatic acylation methods tailored to sterically congested 2-arylpyridine-4-carboxylic acids. The chloro substituent, while unreactive under typical coupling conditions, also provides a synthetic handle for subsequent diversification via Buchwald–Hartwig amination or Ullmann-type coupling if the methoxy group is selectively demethylated. Using this compound as the benchmark enables direct comparison of method performance (yield, conversion, enantioselectivity if applicable) against literature data for unsubstituted 2-phenylisonicotinic acid, with the explicit expectation that steric hindrance will reduce yields by 15–40% under unoptimized conditions, providing a quantifiable challenge to overcome .

Patent‑Protected Lead Series Procurement Requiring Freedom‑to‑Operate Compliance

For organizations conducting translational research that may eventually lead to commercial development, the explicit patent prohibition on the sale of this compound signals active intellectual property coverage . The primary procurement value in this scenario lies in sourcing a small quantity (milligram scale) for use as a reference standard in bioanalytical method validation, metabolite identification, or as a positive control in target engagement assays supporting an Abbreviated New Drug Application (ANDA) or a patent challenge under the Hatch‑Waxman framework, where the research exemption or experimental use defense may apply. In such cases, the documented patent status differentiates this compound from unencumbered analogs such as 5-(5-chloro-2-methoxyphenyl)nicotinic acid (CAS 376592-17-5) or 3-(5-chloro-2-methoxyphenyl)isonicotinic acid (CAS 1261936-05-3), which can be freely procured and used without equivalent legal risk. Any purchase order for the target compound must therefore include a documented freedom‑to‑operate review or a written legal opinion confirming that the intended use falls within a statutory exemption.

Quote Request

Request a Quote for 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.